2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Overview
Description
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines an indole ring, a triazine ring, and a thiazole ring, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazine Ring: The triazine ring is usually formed by the cyclization of appropriate precursors such as amidines or guanidines with nitriles or other suitable reagents.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings through thiolation and acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at various sites, including the nitro groups or double bonds, resulting in the formation of amines or saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins or nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structure suggests potential interactions with nucleophilic or electrophilic sites on these targets, which could result in inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar in structure but with an ethyl group instead of an allyl group.
2-{4-nitroanilino}-2-oxoethyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate: Contains a nitroanilino group and an oxoethyl group.
1-{3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one: Features a benzimidazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6OS2/c1-3-12-30-19-7-5-4-6-17(19)21-22(30)27-24(29-28-21)33-14-20(31)26-23-25-18(13-32-23)16-10-8-15(2)9-11-16/h3-11,13H,1,12,14H2,2H3,(H,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLOJVSCQHCJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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